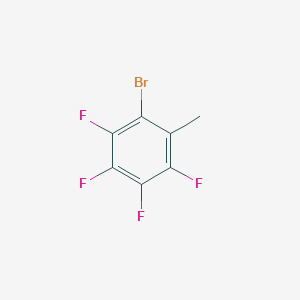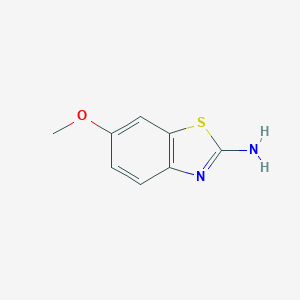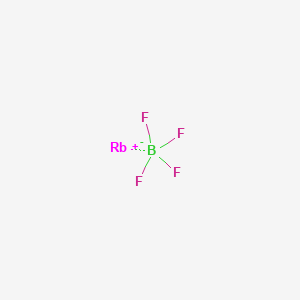
Rubidium tetrafluoroborate
Übersicht
Beschreibung
Rubidium tetrafluoroborate is a chemical compound that has been the subject of various studies, primarily focusing on its crystal structure, synthesis, and physical properties. While the provided papers do not directly discuss rubidium tetrafluoroborate, they do provide insights into the behavior of rubidium in different chemical contexts, which can be extrapolated to understand the properties of rubidium tetrafluoroborate.
Synthesis Analysis
The synthesis of rubidium-containing compounds often involves the reaction of rubidium salts with other chemical agents. For example, rubidium and cesium tellurocarboxylates were synthesized from the reaction of O-trimethylsilyl tellurocarboxylates with rubidium and cesium fluorides . This suggests that rubidium tetrafluoroborate could potentially be synthesized through a similar reaction involving a rubidium salt and a boron-containing agent.
Molecular Structure Analysis
The molecular structure of rubidium compounds has been extensively studied using X-ray diffraction techniques. For instance, the crystal structure of rubidium fluoroxysulfate was characterized, revealing the coordination of the rubidium ion to nine oxygen atoms and two fluorine atoms . Similarly, rubidium tetrafluoroborate would likely exhibit a coordination environment influenced by the presence of fluorine and boron atoms.
Chemical Reactions Analysis
Rubidium compounds participate in various chemical reactions. The salts synthesized in the study of rubidium and cesium tellurocarboxylates readily react with iodomethane to afford the corresponding Te-methyl tellurocarboxylates . This reactivity could be indicative of the potential reactions that rubidium tetrafluoroborate might undergo, such as substitution or addition reactions involving the fluoroborate anion.
Physical and Chemical Properties Analysis
The physical and chemical properties of rubidium compounds have been a subject of interest. For example, the thermochemistry of rubidium tetrafluoroiodate was studied, providing insights into the enthalpy of formation and heat capacity measurements . These properties are crucial for understanding the stability and reactivity of rubidium tetrafluoroborate. Additionally, the study of rubidium metaborate revealed the ionic nature of the compound and its crystal structure , which could be similar to that of rubidium tetrafluoroborate due to the presence of the borate anion.
Wissenschaftliche Forschungsanwendungen
Properties and Extraction of Rubidium
Rubidium, a rare alkali metal, is known for its softness, ductility, malleability, strong chemical and photo-emissive activity, low melting point, and easy ionization. These properties make rubidium valuable in various applications including optical and laser technology, electronics, telecommunications, biomedical fields, space technology, and academic research, particularly in quantum mechanics-based computing devices (Ertan, 2017).
Structural Studies
The structure of aqueous rubidium tetraborate solutions has been studied, revealing important insights about the local environment of rubidium ions. This includes the determination of Rb-O distances and coordination numbers in hydration shells, providing a deeper understanding of rubidium's behavior in solutions (Zhu et al., 2021).
Hyperfine Splitting
Rubidium has been instrumental in developing gas cell frequency standards, with studies focusing on hyperfine splitting in rubidium-87. This research contributes significantly to precision measurement and time-keeping technologies (Essen, Hope, & Sutcliffe, 1961).
Advanced Energy Materials
Rubidium is also used in the development of advanced energy materials. For instance, it has been explored as an alternative cation in multication perovskite cells, improving crystallinity and suppressing defect migration, leading to more efficient solar cells (Duong et al., 2017).
Atomic Cladding Waveguides
In the field of optics and quantum computation, rubidium vapors are used in constructing atomic cladding waveguides. This technology allows for enhanced light-matter interactions on a chip, paving the way for advancements in nonlinear optics and quantum computation (Stern et al., 2013).
Protein Phasing
Rubidium ions have also been used in protein phasing, aiding in the crystal structure determination of proteins. This application is significant in the field of biological crystallography (Korolev et al., 2001).
Safety And Hazards
Rubidium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
rubidium(1+);tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Rb/c2-1(3,4)5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERZTPVDEIGCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF4Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940422 | |
| Record name | Rubidium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium tetrafluoroborate | |
CAS RN |
18909-68-7 | |
| Record name | Borate(1-), tetrafluoro-, rubidium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18909-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium tetrafluoroborate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rubidium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



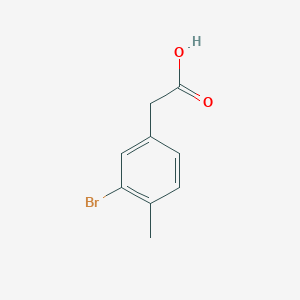
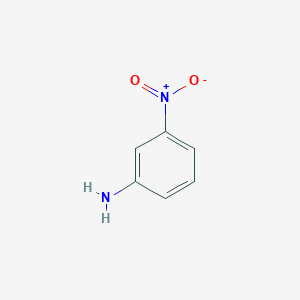
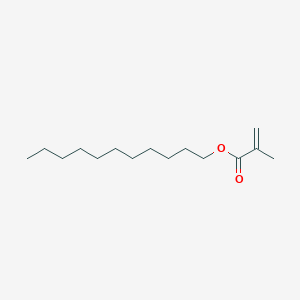
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
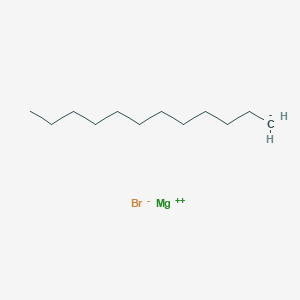
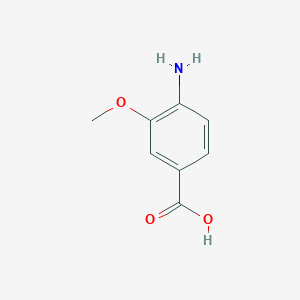
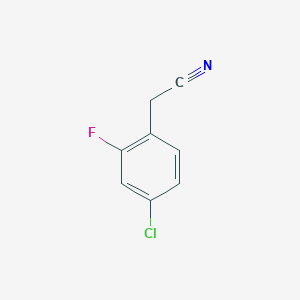
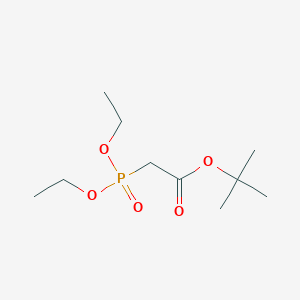
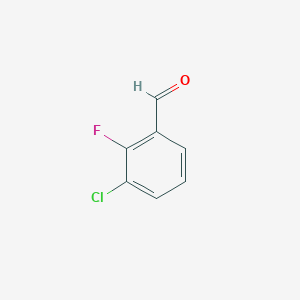
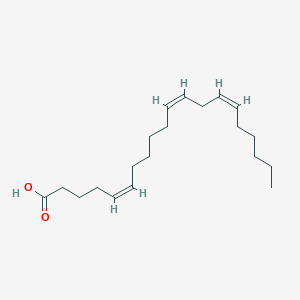
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
